3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898776-40-4
VCID: VC2301504
InChI: InChI=1S/C16H14F2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3
SMILES: COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F
Molecular Formula: C16H14F2O2
Molecular Weight: 276.28 g/mol

3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone

CAS No.: 898776-40-4

Cat. No.: VC2301504

Molecular Formula: C16H14F2O2

Molecular Weight: 276.28 g/mol

* For research use only. Not for human or veterinary use.

3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone - 898776-40-4

Specification

CAS No. 898776-40-4
Molecular Formula C16H14F2O2
Molecular Weight 276.28 g/mol
IUPAC Name 1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C16H14F2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3
Standard InChI Key NCOAEANEJSVFOG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F
Canonical SMILES COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F

Introduction

Physical and Chemical Properties

Compound Identification

The compound is characterized by several unique identifiers that distinguish it within chemical databases and literature. These identifiers are crucial for accurate referencing and research purposes.

Table 1: Compound Identification Parameters

ParameterValue
CAS Number898776-40-4
PubChem CID24725904
Molecular FormulaC₁₆H₁₄F₂O₂
IUPAC Name1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Other Names3',4'-DIFLUORO-3-(4-METHOXYPHENYL)PROPIOPHENONE
InChIKeyNCOAEANEJSVFOG-UHFFFAOYSA-N
Creation Date2008-02-29
Modification Date2025-02-22

Source: PubChem database

Physical Properties

The physical properties of 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone provide essential information for its handling, purification, and application in various experimental settings.

Table 2: Physical Properties

PropertyValue
Molecular Weight276.28 g/mol
Physical StateSolid (presumed based on similar compounds)
Safety ClassificationNon-hazardous for shipping
Standard PackagingAmber glass bottle
Commercial Purity97%

Sources: PubChem , Rieke Metals

Structural Characteristics

The molecular structure of 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone features two aromatic rings connected by a propanone chain, with specific substitutions that define its chemical identity.

Key structural elements include:

  • A 3,4-difluorophenyl moiety connected to the carbonyl carbon

  • A 4-methoxyphenyl group attached to the terminal carbon of the propane chain

  • A ketone functional group (propan-1-one) connecting the two aromatic systems

The compound can be represented through various notations that capture its structural arrangement:

Table 3: Structural Representations

Representation TypeNotation
SMILESCOC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C16H14F2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3

Source: PubChem database

Synthetic Methodologies

Alternative Synthetic Routes

Alternative synthesis methods may involve traditional ketone formation reactions adapted for fluorinated aromatics:

  • Friedel-Crafts acylation using an appropriate acyl chloride and a fluorinated aromatic compound

  • Difluorohomologation processes using reagents such as Me₃SiCF₂Br followed by functionalization steps

  • Cross-coupling reactions employing transition metal catalysts

Spectroscopic Characterization

Spectroscopic data plays a crucial role in confirming the structure and purity of 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone. While specific spectral data for this exact compound is limited in the search results, typical characterization methods would include:

  • ¹H NMR Spectroscopy: Expected signals include:

    • Aromatic protons (6-8 ppm)

    • Methoxy group singlet (approximately 3.8 ppm)

    • Methylene protons of the propanone chain (2-3 ppm)

  • ¹⁹F NMR Spectroscopy: Critical for confirming the presence and position of fluorine atoms

    • Typical 3,4-difluorophenyl moiety signals in the -130 to -140 ppm range

  • ¹³C NMR Spectroscopy: Would show characteristic peaks for:

    • Carbonyl carbon (approximately 195-200 ppm)

    • Aromatic carbons (115-160 ppm)

    • Methoxy carbon (approximately 55 ppm)

    • Propanone chain carbons (25-45 ppm)

  • Mass Spectrometry: Expected molecular ion peak at m/z 276.28

Structural Analogs and Related Compounds

Several structural analogs of 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone have been documented, with variations in the substitution patterns of the fluorine atoms and the position of the methoxy group.

Table 4: Structural Analogs

CompoundCAS NumberStructural Difference
3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone898776-43-7Fluorine atoms at 3' and 5' positions instead of 3' and 4'
3',4'-Difluoro-3-(2-methoxyphenyl)propiophenone898774-13-5Methoxy group at the 2-position instead of 4-position
2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone898776-37-9Fluorine atoms at 2' and 4' positions instead of 3' and 4'
3,4-Difluoropropiophenone23384-72-7Lacks the 4-methoxyphenyl substituent
3'-Fluoro-4'-methoxypropiophenone586-22-1Contains a 3'-fluoro-4'-methoxy pattern on the carbonyl-attached phenyl ring

Sources: PubChem , Ambeed , NIST WebBook , Alfa Chemistry

These structural analogs provide important insights into structure-property relationships and can inform research on the effects of substitution patterns on the chemical and potential biological properties of this class of compounds.

SupplierCatalog NumberPurityPackaging
VulcanChemVC2301504Not specifiedNot specified
Rieke Metals6127-0700-5997%Amber glass bottle

Sources: VulcanChem, Rieke Metals

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